N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide
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Overview
Description
N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ethylamine, 4-methylbenzyl chloride, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives and piperidine-containing molecules. Examples include:
- Thiazolopyrimidine-based inhibitors of kinases
- Piperidine-based drugs used in the treatment of neurological disorders
Uniqueness
N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C23H28N6O3S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O3S/c1-3-24-21(31)17-5-4-10-28(12-17)23-27-20-19(33-23)22(32)29(14-26-20)13-18(30)25-11-16-8-6-15(2)7-9-16/h6-9,14,17H,3-5,10-13H2,1-2H3,(H,24,31)(H,25,30) |
InChI Key |
JZPCGIXKKVEKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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